Superior Anti-HBV Activity: Dehydroandrographolide Shows 2.4-Fold Lower IC50 Than Andrographolide
Dehydroandrographolide demonstrated significantly higher potency against Hepatitis B virus (HBV) DNA replication compared to andrographolide. In a direct head-to-head comparison, dehydroandrographolide inhibited HBV DNA replication with an IC50 of 22.58 μM, whereas andrographolide required a concentration of 54.07 μM to achieve the same effect [1]. Furthermore, the selectivity index (SI) for dehydroandrographolide was 8.7, compared to 3.7 for andrographolide, indicating a more favorable therapeutic window [1].
| Evidence Dimension | Inhibition of HBV DNA replication |
|---|---|
| Target Compound Data | IC50 = 22.58 μM, SI = 8.7 |
| Comparator Or Baseline | Andrographolide: IC50 = 54.07 μM, SI = 3.7 |
| Quantified Difference | 2.4-fold lower IC50; 2.4-fold higher SI |
| Conditions | HBV DNA replication assay in HepG2.2.15 cells |
Why This Matters
The 2.4-fold greater potency and improved selectivity index make dehydroandrographolide a more promising lead compound for anti-HBV drug development and a preferred research tool for studying HBV replication mechanisms.
- [1] Chen H, et al. Synthesis, structure–activity relationships and biological evaluation of dehydroandrographolide and andrographolide derivatives as novel anti-hepatitis B virus agents. Bioorg Med Chem Lett. 2014;24(5):1226-1230. View Source
